molecular formula C30H23NO6S B10879273 1,1-dioxido-3-(phenylcarbonyl)-2-(prop-2-en-1-yl)-2H-1,2-benzothiazin-4-yl (naphthalen-2-yloxy)acetate

1,1-dioxido-3-(phenylcarbonyl)-2-(prop-2-en-1-yl)-2H-1,2-benzothiazin-4-yl (naphthalen-2-yloxy)acetate

Cat. No.: B10879273
M. Wt: 525.6 g/mol
InChI Key: GYOGYKFGFGLKSI-UHFFFAOYSA-N
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Description

2-Allyl-3-benzoyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl 2-(2-naphthyloxy)acetate is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiazine core, an allyl group, a benzoyl group, and a naphthyloxyacetate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-3-benzoyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl 2-(2-naphthyloxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized by the cyclization of 2-aminobenzenethiol with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a base such as potassium carbonate.

    Benzoylation: The benzoyl group can be added through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Naphthyloxyacetate Moiety: The final step involves the esterification of the benzothiazine derivative with 2-(2-naphthyloxy)acetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Allyl-3-benzoyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl 2-(2-naphthyloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol or a hydrocarbon.

    Substitution: The naphthyloxyacetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of benzyl alcohols or hydrocarbons.

    Substitution: Formation of substituted benzothiazine derivatives.

Scientific Research Applications

2-Allyl-3-benzoyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl 2-(2-naphthyloxy)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-allyl-3-benzoyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl 2-(2-naphthyloxy)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes such as cyclooxygenase (COX) or receptors like the nuclear factor-kappa B (NF-κB).

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Allyl-3-benzoyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl 2-(2,5-dioxo-1-pyrrolidinyl)acetamide
  • 2-Allyl-3-benzoyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl 2-methoxybenzamide

Uniqueness

2-Allyl-3-benzoyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl 2-(2-naphthyloxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C30H23NO6S

Molecular Weight

525.6 g/mol

IUPAC Name

(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) 2-naphthalen-2-yloxyacetate

InChI

InChI=1S/C30H23NO6S/c1-2-18-31-28(29(33)22-11-4-3-5-12-22)30(25-14-8-9-15-26(25)38(31,34)35)37-27(32)20-36-24-17-16-21-10-6-7-13-23(21)19-24/h2-17,19H,1,18,20H2

InChI Key

GYOGYKFGFGLKSI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)COC3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5

Origin of Product

United States

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